molecular formula C8H12N2O2 B12971842 2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)ethanol

2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)ethanol

Katalognummer: B12971842
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: JBQHAIAVSRIYIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)ethanol is a chemical compound that belongs to the class of amino alcohols It features a pyridine ring substituted with a hydroxymethyl group and an aminoethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carboxaldehyde and aminoethanol.

    Reaction Conditions: The reaction is carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, anhydrides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)ethanol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2-(hydroxymethyl)pyridine: Lacks the ethanol moiety.

    2-Amino-2-(5-methyl)pyridin-2-yl)ethanol: Lacks the hydroxymethyl group.

    2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)propane: Has a propane instead of an ethanol moiety.

Uniqueness

2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)ethanol is unique due to the presence of both the hydroxymethyl and aminoethanol groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H12N2O2

Molekulargewicht

168.19 g/mol

IUPAC-Name

2-amino-2-[5-(hydroxymethyl)pyridin-2-yl]ethanol

InChI

InChI=1S/C8H12N2O2/c9-7(5-12)8-2-1-6(4-11)3-10-8/h1-3,7,11-12H,4-5,9H2

InChI-Schlüssel

JBQHAIAVSRIYIK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1CO)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.